molecular formula C29H40O19S B13438417 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

Cat. No.: B13438417
M. Wt: 724.7 g/mol
InChI Key: OHZAKAVDHPPMAZ-CVWDROHSSA-N
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Description

The compound 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid is a highly acetylated glycoside derivative featuring:

  • Two oxane (sugar) rings with extensive acetylation at hydroxyl positions.
  • A sulfanylpropanoic acid moiety linked via a thioether bond to the sugar core.
  • Multiple acetyloxymethyl groups, enhancing lipophilicity.

The acetyl groups may improve membrane permeability compared to non-acetylated analogs, while the sulfanyl group could confer unique reactivity or binding properties .

Properties

Molecular Formula

C29H40O19S

Molecular Weight

724.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C29H40O19S/c1-12(30)39-10-19-22(41-14(3)32)24(42-15(4)33)26(44-17(6)35)28(46-19)48-23-20(11-40-13(2)31)47-29(49-9-8-21(37)38)27(45-18(7)36)25(23)43-16(5)34/h19-20,22-29H,8-11H2,1-7H3,(H,37,38)/t19-,20-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

OHZAKAVDHPPMAZ-CVWDROHSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Protection and Acetylation of Sugars

  • Starting monosaccharides are selectively protected at hydroxyl groups using protecting groups such as acetyl (Ac) groups. This is typically achieved by treating the sugar with acetic anhydride in the presence of a base like pyridine.
  • The diacetyloxy and triacetyloxy functionalities are introduced by controlling the stoichiometry and reaction time during acetylation.
  • Acetylation enhances solubility in organic solvents and stabilizes the sugar moieties for subsequent steps.

Glycosylation to Form Oligosaccharide

  • Glycosidic linkages are formed by reacting an activated sugar donor (e.g., a sugar halide or trichloroacetimidate derivative) with a sugar acceptor under acidic or Lewis acid catalysis.
  • Typical catalysts include BF3·OEt2 or TMSOTf, which promote the formation of the glycosidic bond with stereochemical control.
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis and side reactions.

Deprotection and Purification

  • After assembly of the full molecule, protecting groups are removed under mild acidic or basic conditions to yield free hydroxyl groups where needed.
  • Purification is typically achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography.
  • Final characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Data Table: Reaction Conditions Summary

Step Reagents/Conditions Purpose Notes
Hydroxyl Protection Acetic anhydride, pyridine Acetylation of sugars Controlled equivalents for selectivity
Glycosylation Activated sugar donor, BF3·OEt2 or TMSOTf Formation of glycosidic bonds Anhydrous, low temperature preferred
Sulfanyl Linkage Formation Thiol sugar intermediate, halo-propanoic acid derivative Thioether bond formation Inert atmosphere, pH control needed
Deprotection Mild acid/base (e.g., methanolic ammonia) Removal of acetyl groups Avoids degradation of sensitive groups
Purification HPLC, flash chromatography Isolation of pure compound Analytical verification essential

Research Outcomes and Considerations

  • The multi-step synthesis requires precise control of stereochemistry at each sugar center to ensure the correct configuration (2S,3R,4S,5R,6R, etc.) is maintained.
  • Acetylation patterns influence solubility and reactivity; thus, optimization of acetylation steps is critical.
  • Sulfanyl linkage formation is sensitive to oxidation; inert atmosphere techniques (e.g., nitrogen or argon) are employed.
  • Purification challenges arise due to the compound’s polarity and complexity; advanced chromatographic methods are necessary.
  • Yields vary depending on the efficiency of glycosylation and sulfanyl coupling steps, typically ranging from moderate to good (40-70% overall yields reported in related carbohydrate syntheses).
  • Analytical data including NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes due to its sugar moieties.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The acetylated sugar units may interact with carbohydrate-binding proteins, while the sulfanylpropanoic acid moiety could engage in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarities and Differences

The target compound shares key features with the following analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Functional Groups Key Structural Features Biological Activity/Applications
Target Compound ~950 (estimated) Acetyloxy, sulfanyl, propanoic acid Di-/tri-acetylated oxane rings, thioether linkage Hypothesized: enzyme inhibition, drug delivery
Hesperidin () 610.56 Hydroxy, methoxy, glycoside Flavanone core linked to trihydroxy oxane; minimal acetylation Antioxidant, anti-inflammatory, cancer research
3,6'-Disinapoyl Sucrose () 742.68 Sinapoyl esters, sucrose core Sucrose esterified with two sinapoyl (methoxy-cinnamoyl) groups Reference standard, anti-diabetic research
3-O-Feruloylquinic Acid () 368.3 Feruloyl ester, quinic acid Quinic acid esterified with ferulic acid (hydroxy-methoxycinnamate) Antioxidant, coffee component
(Z)-3-[4-...]Prop-2-enoic Acid () 366.324 Hydroxy, enoic acid, glycoside Benzofuran-linked propanoic acid with hydroxy oxane Unreported; structural similarity to flavonoids
Sulfanylpropanoyl Hexahydropyrimidine () ~400 (estimated) Sulfanyl, propanoyl, hexahydropyrimidine Sulfanyl-linked propanoyl group fused to a pyrimidine ring Antihypertensive candidate

Functional and Pharmacological Insights

A. Acetylation and Lipophilicity
  • The target compound’s multiple acetyl groups distinguish it from less acetylated analogs like hesperidin.
  • Comparatively, 3,6'-Disinapoyl Sucrose and 3-O-Feruloylquinic Acid rely on bulkier acyl groups (sinapoyl/feruloyl) for similar lipophilic effects, though these groups may also confer antioxidant properties .
B. Sulfanyl vs. Oxygen Linkages
  • The thioether bond in the target compound is chemically distinct from oxygen-based linkages (e.g., glycosidic bonds in hesperidin).
  • In contrast, the sulfanylpropanoyl hexahydropyrimidine () uses a sulfanyl group for covalent binding to enzymes, suggesting the target compound might share similar mechanistic pathways .

Biological Activity

The compound 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes multiple acetoxy groups and a sulfanylpropanoic acid moiety. The presence of these functional groups suggests potential interactions with biological systems.

PropertyValue
Molecular FormulaC₃₁H₃₉O₁₄S
Molecular Weight617.77 g/mol
IUPAC Name3-[(2S,3R,...]
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfanylpropanoic acids exhibit antimicrobial properties. For instance:

  • Case Study : A derivative similar to the compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against Staphylococcus aureus .

Antitumor Activity

Research has suggested that compounds with similar structural features may possess antitumor activities:

  • In vitro Studies : Compounds structurally related to the target compound were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

The compound's structure indicates potential enzyme inhibition capabilities:

  • Enzyme Targeting : Investigations into its effect on enzymes like acetylcholinesterase revealed that it could act as a reversible inhibitor. This is significant for therapeutic applications in neurodegenerative diseases .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Interaction with Cell Membranes : The acetoxy groups may facilitate membrane penetration.
  • Enzyme Interaction : The sulfanyl group can form covalent bonds with active sites on enzymes.
  • Modulation of Signaling Pathways : Potential interference with signaling pathways related to cell growth and apoptosis.

Research Findings

Recent findings from various studies highlight the biological activities associated with this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialMIC of 32 µg/mL against Staphylococcus aureus
AntitumorIC50 values between 10 to 30 µM in MCF-7 cells
Enzyme InhibitionReversible inhibition of acetylcholinesterase

Q & A

Q. What are the critical considerations for optimizing the synthesis yield of this compound, given its complex acetylation patterns?

Answer: The synthesis of this compound requires precise control over acetylation reactions to avoid side products. Key steps include:

  • Selective protection/deprotection : Use orthogonal protecting groups (e.g., acetyl vs. benzyl) to manage reactive hydroxyl groups. Acetyl groups are prone to migration under acidic or basic conditions, necessitating pH-controlled environments .
  • Monitoring reaction intermediates : Employ HPLC or LC-MS to track acetylation progress. For example, incomplete acetylation at the oxan-2-yl position can lead to structural isomers, reducing purity .
  • Temperature modulation : Lower temperatures (0–5°C) during sulfanylpropanoic acid coupling minimize undesired ester hydrolysis .

Q. How does the compound’s acetylation pattern influence its solubility and stability in aqueous buffers?

Answer:

  • Solubility : The compound’s hydrophilicity is inversely proportional to the number of acetyl groups. For instance, analogs with fewer acetyl groups (e.g., hydroxymethyl variants) exhibit improved aqueous solubility but reduced metabolic stability .
  • Stability : Acetylated oxan rings are susceptible to enzymatic deacetylation in biological matrices. Stability assays in PBS (pH 7.4) show a half-life of <24 hours, necessitating storage at –80°C for long-term preservation .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the oxan rings?

Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to resolve axial/equatorial proton orientations in the oxan rings. For example, the coupling constant JH2H3=3.5 HzJ_{H2-H3} = 3.5\ \text{Hz} confirms the 2S,3R configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, though crystallization is challenging due to the compound’s flexibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with glycosidase enzymes, given its structural similarity to disaccharide analogs?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to α-glucosidase active sites. Focus on hydrogen bonding between acetyloxy groups and catalytic residues (e.g., Asp214 and Glu276 in human lysosomal α-glucosidase) .
  • QM/MM simulations : Evaluate the energy barrier for acetyl group hydrolysis during enzyme inhibition. Studies suggest the sulfanylpropanoic acid moiety enhances binding affinity by forming a thioether bridge with cysteine residues .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability in enzyme inhibition assays)?

Answer:

  • Standardized assay conditions : Variations in buffer composition (e.g., Tris vs. phosphate) can alter enzyme kinetics. For reproducibility, use 50 mM citrate-phosphate buffer (pH 5.0) with 0.1% BSA .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity. For example, a KDK_D of 12 nM was reported using SPR, aligning with IC50_{50} values from fluorometric assays .

Q. How can the compound’s sulfanylpropanoic acid group be leveraged for targeted derivatization in drug delivery systems?

Answer:

  • Thiol-ene click chemistry : React the sulfanyl group with maleimide-functionalized nanoparticles (e.g., PEGylated liposomes) for site-specific conjugation. Optimize pH to 6.5–7.0 to prevent thiol oxidation .
  • Prodrug design : Mask the carboxylic acid with ester prodrugs (e.g., pivaloyloxymethyl) to enhance cellular uptake. Hydrolysis by intracellular esterases releases the active form .

Methodological Challenges and Solutions

Q. Handling Structural Degradation During In Vitro Assays

  • Problem : Acetyl group hydrolysis in cell culture media (e.g., DMEM) reduces bioactivity.
  • Solution : Pre-incubate the compound with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) at 10 µM to stabilize the structure .

Q. Scaling Up Synthesis Without Purity Loss

  • Problem : Column chromatography struggles with gram-scale purification due to similar Rf_f values of intermediates.
  • Solution : Switch to countercurrent chromatography (CCC) with a heptane/ethyl acetate/water (5:5:3) system for higher resolution .

Key Research Gaps

  • Stereochemical effects on pharmacokinetics : No studies compare the 2S,3R vs. 2R,3S configurations.
  • In vivo toxicity : Limited data on hepatic clearance and metabolite identification.

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